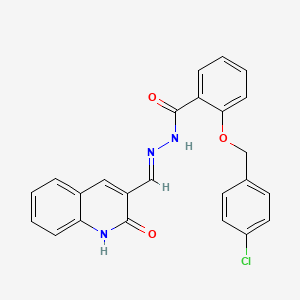
2-((4-Chlorobenzyl)oxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline moiety, a benzohydrazide core, and a chlorobenzyl ether group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide typically involves multiple steps:
Formation of Benzohydrazide Core: The initial step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzohydrazide.
Introduction of Quinoline Moiety: The benzohydrazide is then reacted with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde under reflux conditions in the presence of an acid catalyst to form the hydrazone linkage.
Etherification: The final step involves the reaction of the intermediate product with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl ether group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde.
Substitution: The chlorobenzyl ether group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Benzohydrazide and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biological pathways and processes, particularly those involving hydrazone and quinoline chemistry.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazone linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the chlorobenzyl ether group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2((4-Methylbenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 2((4-Fluorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 2((4-Bromobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
Uniqueness
The uniqueness of 2((4-Chlorobenzyl)oxy)-N’-((2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide lies in the presence of the chlorobenzyl ether group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s binding affinity to biological targets. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.
Properties
CAS No. |
881660-25-9 |
|---|---|
Molecular Formula |
C24H18ClN3O3 |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H18ClN3O3/c25-19-11-9-16(10-12-19)15-31-22-8-4-2-6-20(22)24(30)28-26-14-18-13-17-5-1-3-7-21(17)27-23(18)29/h1-14H,15H2,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
YCAJZBKKBDZYKC-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















